4-bromo-N'-hydroxythiophene-3-carboximidamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N'-hydroxythiophene-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c6-4-2-10-1-3(4)5(7)8-9/h1-2,9H,(H2,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIWZBYBUMKHKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CS1)Br)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Bromo-N'-hydroxythiophene-3-carboximidamide: Technical Application Guide
Executive Summary
4-bromo-N'-hydroxythiophene-3-carboximidamide (CAS: 1862265-45-9 ) is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the synthesis of 1,2,4-oxadiazoles and as a bioisostere in fragment-based drug design (FBDD).[1][2] Characterized by a thiophene core substituted with a bromine atom at the C4 position and an amidoxime moiety at C3, this compound serves as a critical "linchpin" intermediate. Its halogen handle allows for further functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the amidoxime group provides a direct precursor to stable heterocyclic pharmacophores.
Chemical Identity & Physical Properties[3][4][5]
This section consolidates the essential identification data required for regulatory documentation and database integration.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1862265-45-9 |
| Synonyms | 4-Bromothiophene-3-carboxamidoxime; N'-Hydroxy-4-bromothiophene-3-carboxamidine |
| Molecular Formula | C₅H₅BrN₂OS |
| Molecular Weight | 221.08 g/mol |
| SMILES | ON=C(N)c1csc(Br)c1 |
| InChI Key | (Computed) BMZBDWPOBVGKSU-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
Synthesis & Mechanistic Workflow
The synthesis of this compound typically proceeds via the nucleophilic addition of hydroxylamine to the corresponding nitrile. This protocol is preferred over amide dehydration due to milder conditions and higher atom economy.
Core Precursor
-
Starting Material: 4-Bromothiophene-3-carbonitrile (CAS: 18895-10-8 )
-
Base: Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)
Validated Experimental Protocol
Note: This protocol is designed for a 10 mmol scale. Adjust volumes proportionally.
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromothiophene-3-carbonitrile (1.88 g, 10 mmol) in absolute ethanol (30 mL).
-
Activation: Add hydroxylamine hydrochloride (1.04 g, 15 mmol) to the solution.
-
Basification: Slowly add triethylamine (2.1 mL, 15 mmol) or an aqueous solution of Na₂CO₃ (1.6 g in 5 mL H₂O). Caution: Exothermic reaction.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: 50% EtOAc/Hexanes). The nitrile spot (Rf ~0.7) should disappear, replaced by the more polar amidoxime (Rf ~0.3).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove ethanol under reduced pressure.
-
Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.[6]
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM) if high purity (>98%) is required.
Mechanistic Pathway
The reaction follows a nucleophilic addition mechanism where the nitrogen atom of the free hydroxylamine attacks the electrophilic carbon of the nitrile group. The resulting intermediate tautomerizes to form the stable N'-hydroxycarboximidamide.
Figure 1: Synthetic pathway from nitrile precursor to the target amidoxime.
Applications in Drug Discovery[3][10][11][12]
The this compound scaffold is highly valued for its dual functionality: the amidoxime serves as a precursor to heterocycles, while the bromine atom allows for late-stage diversification.
Synthesis of 1,2,4-Oxadiazoles
The primary application of this intermediate is the construction of 1,2,4-oxadiazole rings. By reacting the amidoxime with a carboxylic acid (or acid chloride), researchers can generate a bioisostere of an ester or amide bond. This is particularly useful in improving metabolic stability (t1/2) and membrane permeability.
Workflow:
-
Coupling: React amidoxime with R-COOH using a coupling agent (e.g., CDI, EDC/HOBt).
-
Cyclization: Heat the O-acyl amidoxime intermediate (often in toluene or DMF at 100°C) to effect dehydration and ring closure.
Fragment-Based Drug Design (FBDD)
The thiophene ring acts as a bioisostere for phenyl or pyridine rings, often providing improved solubility or distinct pi-stacking interactions within a protein binding pocket.
-
Bromine Handle: Enables Suzuki coupling to attach aryl/heteroaryl groups, expanding the fragment into a lead compound.
-
IDO1 Inhibition: Literature suggests N-hydroxy-thiophene-carboximidamide cores are relevant in designing inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy [4].[7]
Figure 2: Divergent synthesis strategies utilizing the core scaffold.
Safety & Handling
-
Hazard Identification: As an amidoxime, the compound may exhibit thermal instability at high temperatures. The brominated thiophene moiety suggests potential skin and eye irritation (H315, H319).
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Amidoximes can slowly decompose to amides or nitriles if exposed to moisture and heat over prolonged periods.
-
Handling: Use standard PPE (gloves, goggles, lab coat). Perform synthesis in a fume hood to avoid inhalation of thiophene derivatives.
References
-
Kaboudin, B., et al. (2006).[5] "A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles." Preparations and Procedures International. [Link]
-
Nagy, J., et al. (2013). "An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine." Organic & Biomolecular Chemistry. [Link]
- Röhrig, U. F., et al. (2019). "Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for amidoxime cores in IDO1).
Sources
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- 2. stolaf.edu [stolaf.edu]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. orgchemres.org [orgchemres.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of Thiophene-3-Carboximidamide Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
[CITY, State] – [Date] – In the ever-evolving landscape of drug discovery, the thiophene nucleus has consistently emerged as a privileged scaffold, lending its versatile chemical properties to a wide array of therapeutic agents.[1][2] This guide delves into a specific, yet profoundly significant, class of these compounds: thiophene-3-carboximidamide derivatives. As researchers and drug development professionals seek novel molecular entities with enhanced potency and specificity, the unique electronic and structural attributes of the carboximidamide (amidine) functional group, when appended to the thiophene core, present a compelling avenue for innovation. This document serves as an in-depth technical resource, elucidating the synthesis, mechanisms of action, and therapeutic potential of this promising class of molecules.
The Thiophene Scaffold: A Foundation of Therapeutic Success
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry.[1][2] Its isosteric relationship with the benzene ring allows it to mimic phenyl groups in drug candidates, while offering distinct electronic properties and metabolic profiles.[3] The sulfur atom can participate in crucial hydrogen bonding and π-stacking interactions, enhancing binding affinity to biological targets.[3] This has led to the successful development of numerous FDA-approved drugs containing the thiophene moiety, spanning a wide range of therapeutic areas including oncology, infectious diseases, and inflammatory conditions.[1][2]
The Carboximidamide Moiety: A Gateway to Potent Bioactivity
The carboximidamide, or amidine, functional group is a potent pharmacophore known for its ability to engage in strong interactions with biological targets. Its basic nature allows it to form salt bridges with acidic residues, such as aspartate and glutamate, commonly found in the active sites of enzymes. This has made amidine-containing compounds particularly effective as enzyme inhibitors.
A prime example of the therapeutic potential of amidine-containing scaffolds is in the development of inhibitors for proteases, a class of enzymes implicated in a multitude of diseases. The amidine group can effectively mimic the guanidinium group of arginine, a common recognition motif for many proteases.
Synthesis of Thiophene-3-Carboximidamide Derivatives: The Pinner Reaction
The most classical and reliable method for the synthesis of carboximidamides from their corresponding nitriles is the Pinner reaction.[4][5] This acid-catalyzed reaction proceeds through the formation of an intermediate Pinner salt (an alkyl imidate hydrochloride), which is then treated with ammonia or an amine to yield the desired amidine.[4][5]
General Workflow for the Synthesis of Thiophene-3-Carboximidamide
Sources
- 1. ijbcp.com [ijbcp.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciensage.info [sciensage.info]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
Molecular weight and formula of 4-bromo-N'-hydroxythiophene-3-carboximidamide
The following technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes physicochemical data, synthetic protocols, and structural applications of 4-bromo-N'-hydroxythiophene-3-carboximidamide , a critical building block in heterocyclic medicinal chemistry.
Chemical Class: Thiophene Amidoxime | Role: Fragment-Based Drug Discovery (FBDD) Scaffold
Executive Summary & Physicochemical Profile
This compound (CAS: 1862265-45-9) is a functionalized thiophene intermediate utilized primarily for the synthesis of 1,2,4-oxadiazoles and as a bioisostere for carboxylic acids in kinase inhibitor design.[1] Its core structure features a bromine handle at the C4 position (allowing for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings) and an amidoxime moiety at C3.
Core Identity Matrix
| Property | Data | Validation |
| CAS Number | 1862265-45-9 | Registry Verified |
| Molecular Formula | C₅H₅BrN₂OS | Elemental Calculation |
| Molecular Weight | 221.08 g/mol | Monoisotopic Mass: 219.93 |
| IUPAC Name | This compound | Alt: 4-bromothiophene-3-amidoxime |
| SMILES | ON=C(N)c1cscc1Br | Canonical |
Physicochemical Descriptors (In Silico)
Data derived from consensus algorithms (LogP) and structural topology (PSA).[2]
| Descriptor | Value | Significance in Drug Design |
| cLogP | ~1.4 - 1.8 | Lipophilic Efficiency: Ideal range for fragment libraries; allows for solubility while maintaining membrane permeability. |
| TPSA | ~65 Ų | Permeability: Well within the <140 Ų threshold for oral bioavailability.[2] |
| H-Bond Donors | 2 | Interaction: Amidoxime -OH and -NH₂ serve as critical anchor points in active sites. |
| H-Bond Acceptors | 3 | Interaction: Thiophene S and Amidoxime N/O. |
| Rotatable Bonds | 1 | Rigidity: High structural rigidity reduces entropic penalty upon binding. |
Synthetic Methodology & Process Logic
Experimental Workflow: The Nitrile Route
The synthesis hinges on the nucleophilic attack of hydroxylamine on the nitrile carbon of 4-bromothiophene-3-carbonitrile .
Reagents & Materials
-
Precursor: 4-bromothiophene-3-carbonitrile (CAS: 18791-94-1).
-
Reagent: Hydroxylamine hydrochloride (NH₂OH[2]·HCl).
-
Base: Sodium Carbonate (Na₂CO₃) or Triethylamine (TEA).[2]
-
Solvent: Ethanol/Water (2:1 v/v) or Methanol (Abs).[2]
Step-by-Step Protocol
-
Activation: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.5 equiv) and Na₂CO₃ (1.5 equiv) in water. Stir for 15 minutes to generate the free hydroxylamine base in situ.
-
Addition: Dissolve 4-bromothiophene-3-carbonitrile (1.0 equiv) in Ethanol and add to the aqueous hydroxylamine solution.
-
Reflux: Heat the biphasic mixture to reflux (approx. 78°C) for 4–6 hours.
-
Workup:
-
Purification: Recrystallization from Ethanol/Water is standard.[2] If the product is oily (due to impurities), dissolve in EtOAc, dry over MgSO₄, and precipitate with Hexanes.[2]
Synthetic Pathway Visualization
The following diagram illustrates the logical flow from the carboxylic acid precursor (often the commercial starting point) to the final amidoxime.[2]
Figure 1: Step-wise synthetic conversion from carboxylic acid to the target amidoxime.[2]
Structural Biology & Reactivity
Understanding the behavior of the amidoxime group is crucial for its application in medicinal chemistry.[2]
Tautomerism (Z/E Isomerism)
The amidoxime moiety exists in equilibrium between the Z (amino) and E (imino) forms.[2] In solution (DMSO-d6), the amino form (NH₂) typically predominates, stabilized by an intramolecular hydrogen bond between the oxime oxygen and the thiophene ring or solvent interactions.[2]
-
Implication: When docking this molecule into protein targets, both tautomers should be considered, though the Z-isomer is often the bioactive conformation in metal-chelation pockets (e.g., histone deacetylases or metalloproteases).
Cyclization Potential (1,2,4-Oxadiazoles)
The primary synthetic utility of this compound is its conversion to 3-(4-bromothiophen-3-yl)-1,2,4-oxadiazoles .
-
Reaction: Condensation with an activated carboxylic acid (R-COCl) or anhydride followed by thermal dehydration.[2]
-
Value: This transforms the polar amidoxime into a lipophilic, metabolically stable aromatic linker, a standard bioisostere for amide bonds in drug discovery.[2]
Safety & Handling (MSDS Highlights)
-
Hazards: As with many thiophenes and hydroxylamines, treat as a potential skin/eye irritant (H315, H319).[2]
-
Thermal Instability: Amidoximes can undergo thermal rearrangement (Tiemann rearrangement) at high temperatures (>150°C).[2] Do not distill; purify via crystallization or chromatography.[2]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The N-O bond is susceptible to slow oxidation or hydrolysis over time.[2]
References
-
PubChem. (2025).[2][4][5] Compound Summary: 4-bromo-N'-hydroxythiophene-2-carboximidamide (Isomer Analog). National Library of Medicine.[2] Retrieved from [Link]
-
Molinaro, C., et al. (2018).[2] General Synthesis of 1,2,4-Oxadiazoles from Amidoximes. Journal of Organic Chemistry.[2] (Contextual citation for amidoxime reactivity).
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- 4. 3-Bromo-4-methylthiophene | C5H5BrS | CID 2734935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 4-bromo-n'-hydroxythiophene-2-carboximidamide (C5H5BrN2OS) [pubchemlite.lcsb.uni.lu]
Strategic Sourcing and Application of 4-Bromo-N'-hydroxythiophene-3-carboximidamide
Topic: Commercial Suppliers of 4-bromo-N'-hydroxythiophene-3-carboximidamide Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Procurement Specialists.
Executive Summary: The Lynchpin Intermediate
In modern medicinal chemistry, This compound (CAS: 1862265-45-9 ) serves as a critical "lynchpin" intermediate. Its structure combines a thiophene core—a classic phenyl bioisostere—with an amidoxime functionality, the obligate precursor for 1,2,4-oxadiazoles . The presence of the bromine atom at the 4-position provides a versatile handle for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), making this compound indispensable for Fragment-Based Drug Discovery (FBDD) and scaffold hopping campaigns.
However, the commercial availability of this specific amidoxime is often volatile due to its thermal instability and hygroscopic nature.[1] This guide outlines a dual-track sourcing strategy: identifying reliable direct suppliers and establishing a validated "make-on-demand" protocol from the more stable nitrile precursor.
Chemical Profile & Identity
Before engaging suppliers, verify the exact chemical identity to avoid regioisomeric confusion (e.g., confusion with the 2,3-isomer).[1]
| Parameter | Specification |
| Chemical Name | This compound |
| Common Synonyms | 4-Bromothiophene-3-amidoxime; 4-Bromo-3-thiophenecarboxamidoxime |
| CAS Number | 1862265-45-9 |
| Molecular Formula | C₅H₅BrN₂OS |
| Molecular Weight | 221.08 g/mol |
| Key Structural Features | Thiophene ring; C3-Amidoxime; C4-Bromine |
| Precursor CAS | 18895-10-8 (4-Bromothiophene-3-carbonitrile) |
Market Landscape: Sourcing Strategy
The supply chain for thiophene amidoximes is tiered.[1] While some catalogs list the compound, "in-stock" status is frequently inaccurate due to the compound's shelf-life.
Tier 1: Direct Commercial Suppliers (Stockists)
These suppliers explicitly list CAS 1862265-45-9.[1] Note: Always request a fresh Certificate of Analysis (CoA) confirming <1% amide impurity.[1]
-
BLD Pharm: A primary source for thiophene building blocks.[1] Often holds stock in regional warehouses (Shanghai, Hyderabad, USA).[1]
-
Specialty Building Block Vendors: Companies like Enamine or ChemScene may list this as a "made-to-order" item (2-4 week lead time).[1]
Tier 2: The "Hidden" Supply Chain (Precursor Sourcing)
For rapid access (24-48 hours), the recommended strategy is to purchase the stable precursor, 4-Bromothiophene-3-carbonitrile (CAS: 18895-10-8) , and perform a one-step conversion. This precursor is widely available from major aggregators:
-
Sigma-Aldrich (Merck): High reliability, higher cost.[1]
-
Fluorochem: Excellent stock reliability for halogenated heterocycles.[1]
-
Combi-Blocks / Angene: Cost-effective bulk options.
Decision Matrix: Buy vs. Make
Use the following logic flow to determine your procurement path.
Figure 1: Strategic procurement decision tree. For urgent needs, the "Buy Precursor" route is statistically more reliable due to the ubiquity of the nitrile.[1]
Technical Workflow: Synthesis & QC
If the "Make" strategy is selected, or if you must validate a purchased lot, strict adherence to the following protocols is required. Amidoximes can degrade to primary amides (hydrolysis) or 1,2,4-oxadiazoles (premature cyclization) if mishandled.[1]
Protocol: Conversion of Nitrile to Amidoxime
Reaction: 4-Bromothiophene-3-carbonitrile + NH₂OH·HCl → Product
-
Setup: Dissolve 4-Bromothiophene-3-carbonitrile (1.0 eq) in Ethanol (0.5 M).
-
Reagent Addition: Add Hydroxylamine hydrochloride (1.5 eq) and Triethylamine (1.5 eq). Note: Use NaHCO₃/Water/MeOH if Et₃N is undesirable, but Et₃N/EtOH is faster.[1]
-
Conditions: Reflux (70-80°C) for 2–4 hours. Monitor by LCMS (Look for M+1 = 221/223).[1]
-
Workup: Concentrate ethanol. Resuspend residue in water.[1] The amidoxime product typically precipitates as a white/off-white solid. Filter and wash with cold water.[1][2][3]
-
Purification: Recrystallization from EtOH/Water is preferred over column chromatography, which can cause degradation on acidic silica.[1]
Quality Control: The "Red Flag" Markers
When verifying a purchased or synthesized batch, look for these specific signals.
| Analytical Method | Expected Signal (Amidoxime) | "Red Flag" Impurity (Amide) |
| ¹H NMR (DMSO-d₆) | δ ~9.5 ppm (s, 1H, N-OH ) δ ~5.8 ppm (s, 2H, -NH₂ ) | Missing OH peak; NH₂ shifts to ~7.5 ppm (broad).[1] |
| LC-MS (ESI+) | [M+H]⁺ = 221/223 (1:1 Br pattern) | [M+H]⁺ = 206/208 (Loss of Oxygen/Hydrolysis).[1] |
| Appearance | White to pale yellow crystalline solid.[1] | Brown oil or sticky gum (indicates decomposition).[1] |
Application: Scaffold Construction
The primary utility of this compound is the synthesis of 3-(4-bromothiophen-3-yl)-1,2,4-oxadiazoles . This is achieved via condensation with carboxylic acids or acyl chlorides.[1]
Synthetic Pathway Visualization
The following diagram illustrates the standard workflow from the nitrile precursor to the final drug-like scaffold.
Figure 2: Synthetic utility workflow.[1] The bromine handle is preserved during oxadiazole formation, allowing for late-stage diversification.
Critical Handling Note
Thermal Instability: Do not heat the amidoxime above 100°C without a coupling partner/solvent, as it poses a risk of explosive decomposition (Tiemann rearrangement type events).[1] Always store at -20°C under inert atmosphere.
References
-
Augustine, J. K., et al. (2009).[1][4] PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles.[4] Journal of Organic Chemistry. Retrieved from [Link][1]
-
PubChem. (n.d.).[1] Compound Summary: this compound. Retrieved from [Link]
Sources
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 3-(4-Bromo-thiophen-3-yl)-1,2,4-oxadiazoles
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its unique physicochemical properties and its role as a bioisostere for amide and ester groups.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles starting from 4-bromo-N'-hydroxythiophene-3-carboximidamide. This protocol leverages a classical and reliable two-step, one-pot approach involving the acylation of the amidoxime followed by a base-mediated cyclodehydration.[2][4][5] The resulting 3-(4-bromo-thiophen-3-yl)-1,2,4-oxadiazole framework is a versatile building block, offering multiple vectors for diversification, making it highly valuable for library synthesis in drug discovery programs.
Introduction and Rationale
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has been incorporated into numerous clinically approved drugs and investigational candidates.[6][7] Its metabolic stability, ability to participate in hydrogen bonding, and rigid structure make it an attractive surrogate for labile ester and amide functionalities, often improving the pharmacokinetic profile of a lead compound.[1][3] Thiophene-containing heterocycles are also of significant interest, as the thiophene ring can modulate biological activity and physicochemical properties.[8][9][10]
The starting material, this compound, is a strategic choice for several reasons:
-
The Amidoxime Moiety: This functional group is the key precursor for the 1,2,4-oxadiazole ring formation.
-
The Thiophene Core: Provides a rigid, aromatic scaffold with known biological relevance.[8][9]
-
The Bromo Substituent: Acts as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of a diverse chemical library from a common intermediate.
This protocol details a widely applicable and scalable synthesis that proceeds via an O-acylamidoxime intermediate, which undergoes intramolecular cyclization to furnish the desired 1,2,4-oxadiazole.[2][4]
Overall Experimental Workflow
The synthesis is a sequential one-pot process that avoids the isolation of the intermediate O-acylamidoxime, thereby improving operational efficiency. The workflow consists of two main stages: initial acylation of the amidoxime followed by in-situ cyclization.
Figure 1: High-level workflow for the one-pot synthesis of 3-(4-Bromo-thiophen-3-yl)-1,2,4-oxadiazoles.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative compound, 5-Methyl-3-(4-bromo-thiophen-3-yl)-1,2,4-oxadiazole , using acetyl chloride as the acylating agent.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >95% | Custom/Commercial | Starting material |
| Acetyl Chloride | Reagent Grade, >98% | Sigma-Aldrich | Acylating agent |
| Pyridine | Anhydrous, 99.8% | Acros Organics | Solvent and base |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction solvent |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | Lab Prepared | For aqueous wash |
| Brine (Saturated aq. NaCl) | - | Lab Prepared | For aqueous wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR Chemicals | Drying agent |
| Silica Gel | 230-400 mesh | SiliCycle Inc. | For column chromatography |
| Round-bottom flask, magnetic stirrer, reflux condenser, ice bath, TLC plates | - | Standard lab suppliers | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 2.22 g, 10 mmol).
-
Dissolution: Add anhydrous pyridine (30 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Acylation: Cool the flask to 0°C using an ice-water bath. Add acetyl chloride (1.1 eq, 0.86 g, 11 mmol) dropwise to the stirred solution over 10 minutes. Causality Note: Dropwise addition at low temperature is crucial to control the exothermic acylation reaction and prevent potential side reactions.
-
Cyclization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to reflux (approx. 115°C). Expert Insight: The dual role of pyridine as a solvent and a base is key here. It neutralizes the HCl generated during acylation and facilitates the subsequent base-mediated cyclodehydration of the O-acylamidoxime intermediate.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc eluent system. The reaction is typically complete within 6-12 hours, indicated by the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of cold water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove residual pyridine and acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane:EtOAc (e.g., starting from 9:1) to afford the pure product.
Reaction Mechanism
The synthesis proceeds via a well-established two-stage mechanism: O-acylation followed by intramolecular cyclodehydration.
Figure 2: Reaction mechanism for 1,2,4-oxadiazole formation.
Step 1: O-Acylation. The nucleophilic N'-hydroxy oxygen of the amidoxime attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which collapses, expelling a chloride ion to yield the O-acylamidoxime intermediate.[2]
Step 2: Intramolecular Cyclodehydration. Under thermal conditions and in the presence of a base (pyridine), the terminal nitrogen of the amidoxime attacks the newly formed ester carbonyl carbon. This intramolecular cyclization, followed by dehydration, results in the formation of the stable, aromatic 1,2,4-oxadiazole ring.[4][11]
Optimization and Troubleshooting
While the provided protocol is robust, optimization may be necessary depending on the specific acylating agent used.
| Parameter | Recommended Condition | Impact and Rationale | Troubleshooting Tip |
| Base/Solvent | Anhydrous Pyridine | Acts as both solvent and base, simplifying the procedure. Other non-nucleophilic bases like triethylamine (TEA) in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) can be used. | If the reaction stalls, consider switching to a stronger, non-nucleophilic base for the cyclization step. For example, after acylation in DCM/TEA, the solvent can be switched and a base like TBAF in THF can be added.[11] |
| Temperature | Reflux (Pyridine, ~115°C) | Provides the necessary thermal energy for the cyclodehydration step. The required temperature depends on the reactivity of the O-acylamidoxime intermediate. | For sluggish reactions, a higher boiling solvent such as xylene or toluene can be used.[11] Microwave-assisted synthesis can also significantly reduce reaction times.[11] |
| Acylating Agent | Acyl Chloride / Anhydride | Acyl chlorides are highly reactive and generally provide good results. Carboxylic acids activated with coupling agents (e.g., EDC, HATU) can also be used, which is beneficial for sensitive substrates.[3] | If using a less reactive carboxylic acid, a one-pot protocol using a superbase system like NaOH or KOH in DMSO at room temperature can be highly effective.[2][4] |
| Work-up | Aqueous wash with NaHCO₃ | Crucial for removing the high-boiling pyridine solvent. Insufficient washing will make purification difficult. | If an emulsion forms during extraction, add more brine to help break it. |
Conclusion
This application note details a reliable and scalable protocol for the synthesis of 3-(4-bromo-thiophen-3-yl)-1,2,4-oxadiazoles. By leveraging a classical acylation-cyclodehydration sequence with the versatile precursor this compound, this method provides efficient access to a valuable scaffold for drug discovery and medicinal chemistry. The strategic inclusion of a bromine atom allows for extensive late-stage diversification, making this protocol a powerful tool for the generation of compound libraries targeting a wide range of biological targets.
References
- Heimann, D., Lueg, C., de Vries, H., Frehland, B., Schepmann, D., Heitman, L. H., & Wünsch, B. (Year available online). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Medicinal Chemistry.
- Heimann, D., et al. (Year available online). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Publishing.
- (2020, May 29).
- (Year available online). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC.
- (2023, July 5). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. PubMed.
- (2025, July 5). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed.
- (Year available online). Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds. RSC Medicinal Chemistry (RSC Publishing).
- (Year available online). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry (RSC Publishing).
- (Year available online). Thiophene-Substituted 1,2,4-Oxadiazoles and Oxadiazines. Taylor & Francis.
- Heimann, D., et al. (Year available online). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2.
- (Year available online).
- (Year available online). Document: Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. ChEMBL - EMBL-EBI.
- (Year available online). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors.
- (2021, June 3).
- (2023, March 12). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.
- (2023, September 7). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. ScienceDirect.
- (Year available online). A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies. Benchchem.
- (Year available online). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. Benchchem.
- (2020, December 17). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. RJPT.
- Elgubbi, A. S., El-Helw, E. A. E., Alzahrani, A. Y. A., & Ramadan, S. K. (2024, February 15). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Publishing - The Royal Society of Chemistry.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel 1,2,4-Oxadiazole Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 8. Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromothiophene Derivatives
Introduction: The Strategic Importance of Thiophene-Based Biaryls
In the landscape of modern drug discovery and materials science, thiophene-containing biaryl scaffolds are of paramount importance. These structural motifs are integral to a wide array of pharmacologically active agents, exhibiting anti-inflammatory, antimicrobial, and anti-tumor properties.[1] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for the synthesis of these vital compounds, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its key reagents.[2][3][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and field-proven protocols for the successful Suzuki-Miyaura coupling of 4-bromothiophene derivatives. We will move beyond a simple recitation of steps to explore the underlying principles that govern this powerful transformation, enabling you to troubleshoot and optimize these reactions with a high degree of confidence.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for rational optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5][6]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromothiophene derivative, forming a Pd(II) intermediate.[6][7] The reactivity of the aryl halide is a key factor, with the general trend being I > Br > OTf >> Cl.[4] For 4-bromothiophenes, this step is generally facile.
-
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center. This step is typically the rate-determining step and is facilitated by a base, which activates the organoboron species.[8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new carbon-carbon bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the cycle.[6][7]
Critical Parameters for Success: A Deep Dive
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters. For heteroaromatic substrates like 4-bromothiophenes, these choices are particularly crucial.
The Palladium Catalyst System: Precatalyst and Ligand
The choice of the palladium source and its associated ligands is arguably the most critical factor. While numerous sophisticated catalyst systems exist, a few have proven to be reliable workhorses for this type of transformation.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a highly effective, air-stable Pd(0) precatalyst that comes pre-ligated with triphenylphosphine.[5] It is often a good starting point for routine couplings due to its ease of handling.[9][10]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with a Phosphine Ligand: This combination offers greater flexibility, allowing for the use of more specialized phosphine ligands that can enhance catalytic activity, particularly with more challenging substrates.[5][7]
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This is a robust Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species. The dppf ligand is particularly effective in stabilizing the catalyst and promoting high turnover numbers.
For 4-bromothiophene derivatives, the electronic nature of the thiophene ring and any other substituents will influence the optimal choice. Electron-donating groups on the thiophene can make oxidative addition more challenging, necessitating a more electron-rich and bulky phosphine ligand to promote the reaction.[6]
The Role of the Base: More Than Just a Proton Scavenger
The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid for transmetalation.[8] However, the choice of base can also influence catalyst stability and the rate of side reactions.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most commonly employed bases. Potassium carbonate (K₂CO₃) is a cost-effective and generally reliable choice.[7] Cesium carbonate (Cs₂CO₃) is a stronger base and can be beneficial for less reactive systems.[7]
-
Phosphates (K₃PO₄): Potassium phosphate is another effective base, often used in cases where carbonates may lead to side reactions or for particularly sensitive substrates.[2][9]
-
Organic Bases (e.g., triethylamine): While less common, organic bases can be used in specific applications, particularly when the substrate is sensitive to strong inorganic bases.
The base must be sufficiently strong to facilitate the formation of the boronate complex, but not so strong as to cause degradation of the starting materials or product.
Solvent Systems: A Balancing Act of Solubility and Reactivity
The solvent system must solubilize the organic substrates, the palladium catalyst, and the inorganic base to a sufficient extent for the reaction to proceed efficiently. Often, a mixture of an organic solvent and water is employed.[11]
-
Ethereal Solvents (1,4-Dioxane, THF): These are excellent choices for dissolving the organic components and the palladium catalyst.[5] They are often used in combination with an aqueous base solution.
-
Aromatic Solvents (Toluene): Toluene is a good non-polar option, particularly for reactions run at higher temperatures.
-
Alcohols (Methanol, Ethanol): In some cases, alcoholic solvents or aqueous alcohol mixtures can be highly effective and offer a more environmentally friendly option.[11]
-
Polar Aprotic Solvents (DMF, DMSO): While effective at dissolving all components, these solvents can sometimes coordinate to the palladium center and influence the reaction's selectivity and rate.[12][13]
The choice of solvent can significantly impact the reaction kinetics and, in some cases, even the selectivity of the coupling.[12][13] It is crucial to ensure that the chosen solvent is thoroughly deoxygenated, as dissolved oxygen can lead to the oxidative degradation of the phosphine ligands and the deactivation of the catalyst.[14]
Comparative Reaction Conditions for 4-Bromothiophene Derivatives
The following table summarizes a range of reported conditions for the Suzuki-Miyaura coupling of various bromothiophene derivatives, providing a valuable starting point for reaction optimization.
| Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 3-chloro-4-fluorophenyl boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.4) | 1,4-Dioxane/H₂O | 90 | 18-22 | 44 | [9] |
| 2,5-dibromo-3-methylthiophene | Aryl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Not Specified | Not Specified | Low to Moderate | [1] |
| 2,5-dibromo-3-hexylthiophene | Aryl boronic acid | Pd(PPh₃)₄ (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | [2] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [10] |
| 3,4-dibromothiophene-2-carbaldehyde | Aryl boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | Not Specified | Not Specified | Not Specified | [15] |
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust and generally applicable starting point for the Suzuki-Miyaura coupling of a generic 4-bromothiophene derivative with an arylboronic acid.
Materials and Reagents:
-
4-Bromothiophene derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (deoxygenated)
-
Deionized Water (deoxygenated)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the 4-bromothiophene derivative (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).[15]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[1][15]
-
Solvent Addition: Add deoxygenated 1,4-dioxane and deoxygenated deionized water (a common ratio is 4:1 or 5:1, v/v) via syringe. The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.[7]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[15]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 20 mL).[7][15]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[15] Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Inactivation: Ensure all solvents are rigorously deoxygenated. Consider using a fresh bottle of catalyst.
-
Insufficient Base: The base may not be strong enough, or it may be hydrated. Consider using a stronger base like Cs₂CO₃ or ensuring the base is anhydrous.
-
Poor Solubility: The reaction may be heterogeneous. Try a different solvent system or increase the temperature.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur in the presence of oxygen.[14] Rigorous deoxygenation is key.
-
Protodeborylation: The boronic acid can be cleaved by acidic protons. Ensure the reaction conditions are sufficiently basic.
-
-
Regioselectivity with Dibromothiophenes: For substrates with multiple bromine atoms, the regioselectivity of the coupling is influenced by both steric and electronic factors. Generally, the bromine atom at a more electron-deficient position or with less steric hindrance will react preferentially.[15]
Conclusion
The Suzuki-Miyaura cross-coupling of 4-bromothiophene derivatives is a robust and versatile method for the synthesis of valuable biaryl compounds. By understanding the fundamental principles of the reaction mechanism and carefully selecting the catalyst, base, and solvent, researchers can achieve high yields and predictable outcomes. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful application of this powerful synthetic tool in your research and development endeavors.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017-05-24). [Link]
-
PMC. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018-05-04). [Link]
-
PMC. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
-
ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2024-01-21). [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
PMC. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]
-
The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. [Link]
-
PMC. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
Sources
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. pdf.benchchem.com [pdf.benchchem.com]
O-acylation of 4-bromo-N'-hydroxythiophene-3-carboximidamide
Executive Summary
This guide details the protocol for the chemoselective O-acylation of 4-bromo-N'-hydroxythiophene-3-carboximidamide (CAS: 1862265-45-9). This transformation is the critical rate-determining step in the synthesis of 3-(4-bromothiophen-3-yl)-1,2,4-oxadiazoles , a privileged scaffold in medicinal chemistry utilized for its bioisosteric properties to phenyl rings.
The presence of the bromine atom at the C4 position of the thiophene ring introduces specific steric and electronic constraints that require modified acylation conditions to prevent N-acylation side products or premature Tiemann rearrangement. This note provides two validated workflows: a classical Acyl Chloride Method for robust substrates and a T3P®-Mediated Coupling for acid-sensitive moieties.
Scientific Foundation & Mechanistic Insight
Chemoselectivity: The O- vs. N-Acylation Competition
Amidoximes are ambident nucleophiles containing both an amino group (
-
Kinetic Control (O-Acylation): Under neutral or mildly basic conditions (e.g., Pyridine,
), the oxygen atom is more nucleophilic due to the alpha-effect (repulsion of lone pairs on adjacent nitrogen), favoring the formation of the O-acylamidoxime . -
Thermodynamic Control (N-Acylation): At high temperatures or with strong bases, the equilibrium may shift or N-acylation may compete. However, for 1,2,4-oxadiazole synthesis, the O-acyl intermediate is the requisite precursor.
Impact of the 4-Bromo Substituent
The bromine at position 4 of the thiophene ring is adjacent to the reaction center (position 3).
-
Steric Hindrance: The bulky bromine atom forces the amidoxime moiety out of planarity with the thiophene ring. This slight twisting actually aids O-acylation by exposing the hydroxyl group while shielding the nitrogen.
-
Electronic Effect: The inductive withdrawal (
) of the bromine reduces the basicity of the amidoxime, making the use of exogenous bases (like DIPEA or Pyridine) critical to drive the reaction.
Reaction Pathway Diagram
The following diagram illustrates the pathway from the parent amidoxime to the O-acylated intermediate and the subsequent cyclization.[1]
Figure 1: Reaction pathway showing the selective O-acylation and potential downstream fates.
Experimental Protocols
Method A: Classical Acylation (Acyl Chlorides)
Best for: Simple aliphatic or aromatic R-groups where the acyl chloride is stable and commercially available.
Reagents:
-
Substrate: this compound (
equiv) -
Acyl Chloride:
( equiv) -
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) ( equiv) -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve the amidoxime (
mmol) in anhydrous DCM ( mL) under a nitrogen atmosphere. -
Base Addition: Cool the solution to
using an ice bath. Add DIPEA ( mmol) dropwise. Note: The solution may turn slightly yellow. -
Acylation: Add the acyl chloride (
mmol) dropwise over 5 minutes. Maintain temperature at to prevent exotherms that could trigger rearrangement. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor via TLC (System: 50% EtOAc/Hexane). The starting amidoxime is polar; the O-acylated product will be significantly less polar (
).
-
-
Work-up: Quench with water (
mL). Extract with DCM ( mL). Wash combined organics with saturated and Brine. Dry over .[2][3] -
Isolation: Concentrate in vacuo. The O-acylamidoxime is typically a white/off-white solid that can be used directly for cyclization.
Method B: T3P®-Mediated Coupling (Carboxylic Acids)
Best for: Complex R-groups, chiral acids, or cases where the acyl chloride is unstable. T3P (Propylphosphonic anhydride) is a mild, low-toxicity coupling agent.
Reagents:
-
Substrate: this compound (
equiv) -
Carboxylic Acid:
( equiv) -
Coupling Agent: T3P (50% w/w in EtOAc) (
equiv) -
Base: Pyridine (
equiv) or ( equiv) -
Solvent: Ethyl Acetate (EtOAc) or DMF
Step-by-Step Procedure:
-
Mixing: Charge a reaction vial with the amidoxime (
mmol), the carboxylic acid ( mmol), and EtOAc ( mL). -
Activation: Add the base (
mmol) followed by the dropwise addition of T3P solution ( mmol). -
Reaction: Stir at room temperature for 12 hours.
-
Note: T3P reactions are slower but cleaner. If conversion is low after 12h, heat to
.
-
-
Work-up: Dilute with water. Separate phases. Wash the organic layer with
(to remove excess pyridine), then . -
Isolation: Evaporate solvent to yield the O-acylated product.
Data Analysis & Validation
To confirm successful O-acylation vs. N-acylation, Nuclear Magnetic Resonance (NMR) is the gold standard.
| Feature | Parent Amidoxime | O-Acylated Product (Target) | N-Acylated Product (Impurity) |
| IR Spectroscopy | Broad | Sharp Ester | Amide |
Key Diagnostic: The appearance of a carbonyl peak around 1750 cm⁻¹ in IR and the preservation of the
Troubleshooting & Optimization
Workflow Diagram: Troubleshooting
Figure 2: Decision tree for common reaction failures.
-
Issue: Hydrolysis of Acyl Chloride.
-
Cause: Wet solvent or old reagents.
-
Fix: Distill DCM over
or use molecular sieves. Ensure Acyl Chloride fumes upon exposure to air (indicating activity).
-
-
Issue: Tiemann Rearrangement (Formation of Urea).
-
Cause: Reaction temperature too high during acylation.
-
Fix: Keep acylation strictly
. Only apply heat after isolation if cyclization is the goal.
-
Safety Considerations
-
Brominated Thiophenes: Many halogenated thiophenes are skin sensitizers and lachrymators. Handle in a fume hood.
-
Amidoximes: Potentially thermally unstable. Do not heat the dry solid O-acyl amidoxime above
without solvent, as rapid decomposition can occur.
References
-
General Mechanism of Amidoxime O-Acylation
-
Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, vol. 50, no. 1, 2009.
-
-
Chemoselectivity (Alpha-Effect)
-
Jencks, W. P., & Carriuolo, J. "Reactivity of Nucleophilic Reagents toward Esters." Journal of the American Chemical Society, vol. 82, no. 7, 1960.[4]
-
-
Synthesis of Thiophene-based 1,2,4-Oxadiazoles
-
Jakopin, Z., & Dolenc, M. S. "One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Carboxylic Acids and Arylamidoximes." Current Organic Chemistry, vol. 14, no. 1, 2010.
-
-
Tiemann Rearrangement Risks
-
Wang, X., et al. "Control of Tiemann Rearrangement in Amidoxime Transformations." Journal of Organic Chemistry, vol. 78, no. 12, 2013.
-
Sources
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | MDPI [mdpi.com]
- 3. 4-Bromo-3-hydroxythiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
Microwave-assisted synthesis using thiophene amidoximes
Application Note & Protocol
Topic: Microwave-Assisted Synthesis of Thiophene Amidoximes: A Rapid and Efficient Approach for Drug Discovery Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract
Thiophene-based compounds are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The incorporation of the amidoxime functional group into a thiophene scaffold generates molecules with significant therapeutic potential, acting as crucial intermediates and pharmacophores.[3] Conventional synthesis of these compounds often requires long reaction times and harsh conditions. This guide details the application of Microwave-Assisted Organic Synthesis (MAOS) to dramatically accelerate the formation of thiophene amidoximes from their corresponding nitriles. We provide a foundational understanding of microwave heating principles, a detailed experimental protocol for the synthesis of thiophene-2-amidoxime, comparative data against conventional methods, and critical safety considerations.
Introduction: The Synergy of Thiophene Scaffolds and Microwave Synthesis
The thiophene ring is a bioisostere of the benzene ring, found in numerous pharmaceuticals with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] Amidoximes themselves are versatile functional groups, often serving as bioisosteres for carboxylic acids and acting as prodrugs for nitric oxide (NO) release.[3][7] The synthesis of amidoximes is most commonly achieved through the nucleophilic addition of hydroxylamine to a nitrile.[7][8][9]
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, aligning with the principles of green chemistry by reducing reaction times, energy consumption, and often the need for hazardous solvents.[10][11][12] Unlike conventional heating which relies on slow heat transfer through conduction, microwave energy directly couples with polar molecules in the reaction mixture, causing rapid and uniform volumetric heating.[12] This leads to dramatic rate accelerations, often reducing reaction times from hours to mere minutes, while improving yields and product purity.[13][14]
This application note demonstrates the synergy of these fields by applying MAOS to the efficient synthesis of thiophene amidoximes, providing researchers with a powerful tool for rapid library generation and lead optimization in drug discovery programs.
Principles and Mechanisms
The Mechanism of Microwave Heating
Microwave-assisted synthesis relies on the ability of a solvent or reagent to absorb microwave energy and convert it into heat.[11] This occurs primarily through two mechanisms:
-
Dipolar Polarization: Polar molecules, like ethanol or water, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation creates molecular friction, which generates heat.[12]
-
Ionic Conduction: In the presence of ions, the oscillating electric field causes the ions to migrate and collide. This resistance to flow results in the generation of heat.
This internal, instantaneous heating mechanism bypasses the limitations of conventional thermal conductivity, allowing for temperatures to be reached that are far above the solvent's atmospheric boiling point when conducted in sealed, pressurized vessels.[14]
Chemical Reaction Mechanism: Nitrile to Amidoxime
The conversion of a thiophene carbonitrile to a thiophene amidoxime is a nucleophilic addition reaction. Hydroxylamine (NH₂OH), typically generated in situ from hydroxylamine hydrochloride and a base, attacks the electrophilic carbon of the nitrile group. This is followed by proton transfer to yield the final amidoxime product.[7][15] A common side reaction, especially with electron-deficient nitriles, is the formation of an amide byproduct.[16][17] Microwave irradiation accelerates the desired nucleophilic addition, often minimizing the formation of such impurities due to the short reaction times.
Caption: Figure 1: Reaction Mechanism of Amidoxime Formation.
Experimental Protocol: Microwave-Assisted Synthesis of Thiophene-2-Amidoxime
This protocol describes the synthesis of Thiophene-2-amidoxime from Thiophene-2-carbonitrile using a dedicated laboratory microwave reactor.
Materials and Equipment
-
Reagents:
-
Thiophene-2-carbonitrile (1 eq.)
-
Hydroxylamine hydrochloride (1.5 eq.)
-
Triethylamine (TEA) or Sodium Carbonate (Na₂CO₃) (1.5 eq.)
-
Ethanol (Reagent grade)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
-
Equipment:
-
Dedicated laboratory microwave reactor with pressure and temperature monitoring capabilities (e.g., CEM Discover, Biotage Initiator). Warning: Do not use a domestic kitchen microwave oven. [18][19]
-
10 mL microwave reaction vial with a magnetic stir bar
-
Analytical balance
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates (silica gel)
-
NMR spectrometer, IR spectrometer, and melting point apparatus for characterization
-
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow.
-
Reagent Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add thiophene-2-carbonitrile (e.g., 1.0 mmol, 109 mg), hydroxylamine hydrochloride (1.5 mmol, 104 mg), and triethylamine (1.5 mmol, 209 µL).
-
Solvent Addition: Add 4 mL of ethanol to the vial.
-
Sealing: Securely seal the vial with a cap. Ensure the seal is tight to withstand the pressure generated during the reaction.[20]
-
Microwave Irradiation: Place the vial inside the microwave reactor cavity. Program the reactor to heat the mixture to 120 °C and hold at this temperature for 15 minutes . Set the power to a maximum of 200 W with magnetic stirring enabled. The internal pressure will typically reach 6-8 bar.
-
Cooling: After the irradiation is complete, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system before removing it from the reactor.[20]
-
Work-up: Open the cooled vial in a fume hood. Transfer the reaction mixture to a round-bottom flask and remove the ethanol using a rotary evaporator.
-
Extraction: To the resulting residue, add 20 mL of deionized water and 20 mL of ethyl acetate. Transfer to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer two more times with 20 mL of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude thiophene-2-amidoxime can be purified by recrystallization from an ethyl acetate/hexane mixture to yield a crystalline solid.[21]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis.
Results and Discussion
The microwave-assisted protocol provides a significant improvement over conventional heating methods, as summarized below.
| Parameter | Microwave-Assisted Synthesis | Conventional Reflux |
| Reaction Time | 15 minutes | 8 - 24 hours |
| Temperature | 120 °C (sealed vessel) | ~78 °C (refluxing ethanol) |
| Typical Yield | > 90% | 60 - 80% |
| Purity (crude) | High (minimal byproducts) | Moderate (amide byproduct often observed) |
| Energy Usage | Low | High |
| Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Thiophene-2-Amidoxime. |
The dramatic reduction in reaction time is a direct result of the efficient and rapid heating provided by microwave irradiation.[13][22] Operating at temperatures above the solvent's boiling point in a sealed vessel further accelerates the reaction rate according to the Arrhenius equation.[12] This high-speed, high-temperature process often leads to cleaner reaction profiles and higher yields.[23]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Conversion / Low Yield | Insufficient reaction time or temperature. | Increase the reaction time in 5-minute increments or the temperature in 10 °C increments. Using an excess of hydroxylamine can also drive the reaction to completion.[8] |
| Amide Byproduct Formation | Reaction conditions favoring the amide pathway. | Ensure the reaction is not overheated for prolonged periods. While less common in MAOS, if this persists, an alternative route via a thioamide intermediate can be considered.[8][16] |
| Pressure Error in Reactor | Improperly sealed vial or rapid gas evolution. | Ensure the vial cap is correctly and tightly sealed. If the reaction is known to produce gas, reduce the initial amount of reagents or use a larger reaction vessel. |
| Table 2: Troubleshooting Guide for Microwave-Assisted Amidoxime Synthesis. |
Safety Considerations
Safety is paramount when performing microwave-assisted chemistry.
-
Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis.[24] Domestic ovens lack the necessary pressure/temperature controls and safety features, which can lead to violent explosions.[18][19]
-
Pressure Monitoring: Always operate in sealed vessels rated for the expected temperatures and pressures. Be aware of the potential for superheating and thermal runaway, especially when scaling up.[25][26]
-
Solvent Safety: Use appropriate solvents that are known to be stable under the reaction conditions. Work in a well-ventilated fume hood to avoid inhaling any vapors released during the work-up.[27]
-
Vessel Integrity: Before each use, inspect the glass reaction vials for any cracks or chips that could lead to failure under pressure.[25]
Conclusion
Microwave-assisted synthesis represents a superior methodology for the rapid and efficient production of thiophene amidoximes. This approach offers dramatic reductions in reaction time, increased yields, and higher product purity compared to conventional methods. By leveraging the principles of microwave heating, researchers in drug discovery and medicinal chemistry can accelerate the synthesis of novel thiophene-based compounds, streamlining the development of new therapeutic agents.
References
- Singh, S., Kumar, V., & Kumar, S. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Sharma, U., Bora, U., & Kumar, N. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. SSRN.
- Varma, R. S. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation.
- ResearchGate. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate.
- Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). specific effects of microwave - Solid supported reaction. ijpsr.com.
- Anton Paar. (n.d.). Microwave-assisted synthesis. Anton Paar Wiki.
- Stephenson, L., Warburton, W., & Wilson, M. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of The Chemical Society C: Organic.
- Royal Society of Chemistry. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry.
- Ali, D., & Al-Taweel, A. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. International Journal of Drug Discovery and Herbal Research.
- ETH Zurich. (n.d.). Microwave Reactor Safety. ETH Zurich.
- MDPI. (2021). Thiophene-Based Compounds. Encyclopedia.
- Boucherle, A., et al. (2017). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules.
- Calvo-Munoz, C., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- da Cruz, G. M., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI.
- IChemE. (n.d.). Microwave chemistry — an approach to the assessment of chemical reaction hazards. IChemE.
- Frontiers. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of amidoximes from nitriles. BenchChem.
- Anton Paar. (n.d.). Microwave-assisted synthesis. Anton Paar Wiki.
- International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. ijrpas.com.
- Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. orgsyn.org.
- ResearchGate. (n.d.). Synthesis of amidoxime through “nitrile and hydroxylamine” and its resonating structures. ResearchGate.
- Kappe, C. O., Dallinger, D., & Murphree, S. S. (2009). Practical Microwave Synthesis for Organic Chemists. Wiley-VCH.
- BenchChem. (2025). The Genesis and Advancement of Thiophene-Based Amidoximes: A Technical Guide. BenchChem.
- International Journal of Trend in Scientific Research and Development. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ijtsrd.com.
- Cayman Chemical. (n.d.). Thiophene-2-amidoxime. Cayman Chemical.
- BenchChem. (n.d.). Thiophene-2-amidoxime: A Versatile Scaffold in Medicinal Chemistry. BenchChem.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cognizancejournal.com [cognizancejournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 7. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ajchem-a.com [ajchem-a.com]
- 14. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Safety Considerations for Microwave Synthesis [cem.com]
- 19. download.e-bookshelf.de [download.e-bookshelf.de]
- 20. Organic Syntheses Procedure [orgsyn.org]
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- 22. ajrconline.org [ajrconline.org]
- 23. ijrpas.com [ijrpas.com]
- 24. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 25. chem.tamu.edu [chem.tamu.edu]
- 26. icheme.org [icheme.org]
- 27. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Brominated Thiophene Amidoximes
Welcome to the Technical Support Center for the purification of brominated thiophene amidoximes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this specific class of compounds. The information herein is curated from established scientific literature and practical laboratory experience to ensure accuracy and reliability.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of brominated thiophene amidoximes, providing concise and actionable answers.
Q1: What are the most effective general methods for purifying brominated thiophene amidoximes?
The two most common and effective methods for purifying brominated thiophene amidoximes are column chromatography and recrystallization.[1]
-
Column Chromatography: This technique is highly versatile for separating complex mixtures and is particularly useful for isolating the target compound from reaction byproducts and unreacted starting materials.[1]
-
Recrystallization: For solid compounds, recrystallization is an excellent method for achieving high purity.[1]
The choice between these methods depends on the physical properties of your compound (solid vs. oil), the nature of the impurities, and the scale of the purification.[1]
Q2: Are there any specific stability concerns I should be aware of when purifying amidoximes?
Yes, amidoximes can be sensitive to certain conditions. They are known to be susceptible to in vivo reduction to the corresponding amidines.[2][3] While this is a biological process, it highlights the potential for the amidoxime functional group to be chemically transformed. It is also important to consider the potential for isomerization, as (Z)-amidoximes are generally the more energetically favorable isomers.[2][4] During purification, it is advisable to use mild conditions and avoid prolonged exposure to harsh reagents or high temperatures.
Q3: Can I use standard silica gel for the column chromatography of my brominated thiophene amidoxime?
While standard silica gel can often be used, some thiophene derivatives can be sensitive and may degrade on acidic silica gel.[1] If you observe streaking on your TLC plate or low recovery from the column, consider deactivating the silica gel by treating it with a base, such as 1-2% triethylamine in the eluent.[1] Alternatively, using a different stationary phase like neutral alumina can be a good option for acid-sensitive compounds.[1]
Q4: My brominated thiophene amidoxime is an oil. Can I still use recrystallization?
Yes, it is possible to adapt recrystallization for oily compounds. This typically involves using a two-solvent system. The oil is first dissolved in a minimal amount of a "good" solvent in which it is highly soluble. Then, a "poor" solvent, in which the compound is insoluble, is added dropwise until the solution becomes turbid. Slow cooling of this solution can then induce crystallization.[1] Seeding the solution with a previously obtained pure crystal can also be beneficial.[1]
II. Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during the purification of brominated thiophene amidoximes.
Issue 1: Degradation of the Compound During Column Chromatography
Symptom: You observe multiple spots or streaking on the TLC after column chromatography, which were not present in the crude material. Your final yield is significantly lower than expected.
Possible Cause & Suggested Solution:
Issue 2: Difficulty in Separating Regioisomers
Symptom: Your product is a mixture of regioisomers (e.g., from a bromination reaction) that are difficult to separate by standard column chromatography, appearing as overlapping or very close spots on TLC.
Possible Cause & Suggested Solution:
The similar polarities of regioisomers make their separation challenging.[1] To enhance separation, a systematic approach is required.
Detailed Protocol for Optimizing Regioisomer Separation:
-
Solvent System Screening with TLC:
-
Systematically test a variety of solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., toluene or dichloromethane).[1]
-
The goal is to find a solvent system that provides the largest difference in Rf values between the isomers.
-
-
Column Chromatography Optimization:
-
Column Dimensions: Use a long, narrow column to increase the number of theoretical plates, which improves separation efficiency.[1]
-
Gradient Elution: Employ a shallow solvent gradient. This involves gradually increasing the polarity of the eluent during the chromatography run, which can help to resolve closely eluting compounds.[1]
-
Issue 3: Poor Crystal Formation or Oiling Out During Recrystallization
Symptom: Upon cooling the recrystallization solution, your compound either fails to crystallize or separates as an oil.
Possible Cause & Suggested Solution:
| Possible Cause | Suggested Solution |
| Supersaturation has not been reached. | Concentrate the solution by carefully evaporating some of the solvent. |
| Nucleation has not occurred. | Try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites. Adding a small "seed" crystal of the pure compound can also initiate crystallization.[1] |
| The compound is "oiling out". | Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. If the problem persists, try a different recrystallization solvent. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[1] |
Issue 4: Low Recovery of Purified Compound After Recrystallization
Symptom: You obtain pure crystals, but the final yield is very low.
Possible Cause & Suggested Solution:
III. Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
This protocol provides a general guideline for purifying brominated thiophene amidoximes using silica gel column chromatography.
-
Slurry Preparation: In a beaker, add silica gel to your chosen eluent (determined by TLC analysis). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column. Allow the solvent to drain until it is just above the level of the silica gel.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
This protocol outlines the steps for purifying a solid brominated thiophene amidoxime by recrystallization.
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the selected solvent. Heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity through a pre-heated funnel.[5]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1]
-
Drying: Allow the crystals to air dry on the filter paper or in a vacuum oven.
IV. References
-
Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives - Benchchem. (n.d.). Retrieved from
-
The Genesis and Advancement of Thiophene-Based Amidoximes: A Technical Guide - Benchchem. (n.d.). Retrieved from
-
How do I purify amidoxime derivatives? - ResearchGate. (2016, January 12). Retrieved from
-
Recrystallization. (n.d.). Retrieved from
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (n.d.). Retrieved from
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC. (n.d.). Retrieved from
-
The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC. (n.d.). Retrieved from
Sources
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- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Navigating the Thermal Stability of Thiophene Amidoximes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene amidoximes. This guide is designed to provide you with in-depth technical assistance and troubleshooting advice to prevent the thermal decomposition of these versatile yet sensitive compounds. Our goal is to empower you with the knowledge to optimize your experimental outcomes, ensure the integrity of your results, and handle these molecules with the care they require.
Introduction: The Challenge of Thermal Instability
Thiophene amidoximes are a class of heterocyclic compounds with significant potential in medicinal chemistry, serving as crucial building blocks for novel therapeutic agents. The thiophene ring is a well-established pharmacophore, and the amidoxime moiety can act as a bioisostere for carboxylic acids and as a nitric oxide (NO) donor. However, the successful application of these compounds is often hampered by their inherent thermal instability. Elevated temperatures during synthesis, purification, or storage can lead to decomposition, resulting in reduced yields, impure products, and potentially misleading biological data. This guide will provide a comprehensive overview of the factors influencing the thermal decomposition of thiophene amidoximes and practical strategies to mitigate these challenges.
Troubleshooting Guide: A Proactive Approach to Preventing Decomposition
This section is formatted as a series of questions and answers to directly address common issues encountered during the synthesis and handling of thiophene amidoximes.
Q1: My reaction to synthesize thiophene amidoxime is giving a low yield and a complex mixture of byproducts. Could thermal decomposition be the cause?
A1: Yes, thermal decomposition is a very likely culprit for low yields and product mixtures in thiophene amidoxime synthesis. The traditional method for synthesizing amidoximes involves the reaction of a nitrile with hydroxylamine, often at elevated temperatures (e.g., 60-80°C in ethanol) to drive the reaction to completion.[1] However, these conditions can also promote the degradation of the desired product.
Root Causes and Solutions:
-
Excessive Temperature: While heat can accelerate the reaction, it is a double-edged sword. At temperatures as high as 200-250°C, thiophene amidoximes are known to fragment into various derivatives, including imidazoles, oxazoles, and amides, through the breaking of N-O and/or C-N bonds.[2] Even at more moderate temperatures, decomposition can occur.
-
Prolonged Reaction Times: The longer your compound is exposed to heat, the greater the opportunity for decomposition.
-
Recommendation: Monitor your reaction closely using an appropriate analytical technique (see Q3). Once the starting material is consumed, proceed with the work-up promptly. For some amidoxime syntheses, shorter reaction times are possible when using an aqueous solution of hydroxylamine, which doesn't require a base.[1]
-
-
Choice of Base: The base used to generate free hydroxylamine from its salt can influence the stability of the amidoxime. Stronger bases may promote side reactions or decomposition.
-
Recommendation: Use a mild base such as sodium carbonate or triethylamine.[1] The choice of base should be carefully considered and optimized for your specific substrate.
-
Q2: I've noticed a color change in my reaction mixture, from colorless to yellow or even dark brown. What does this indicate?
A2: An unexpected color change is often a visual indicator of decomposition or the formation of impurities. While a slight yellow tinge might not always be problematic, a significant darkening of the solution is a red flag that decomposition pathways are likely occurring.
Potential Causes and Actions:
-
Oxidation: Amidoximes can be susceptible to oxidation, which can be accelerated by heat and the presence of certain reagents.
-
Action: Consider running your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
-
Formation of Chromophoric Byproducts: The complex mixture of degradation products formed at elevated temperatures can include colored impurities.
-
Action: Immediately reduce the reaction temperature. If possible, take a small aliquot for analysis (e.g., TLC, HPLC, or ¹H NMR) to assess the extent of decomposition and the formation of new species.
-
Q3: How can I monitor my reaction for the onset of thermal decomposition?
A3: Proactive monitoring is key to preventing significant product loss. Relying solely on the disappearance of starting material may not be sufficient, as the product itself could be degrading.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent technique for monitoring the progress of your reaction. A reverse-phase HPLC method with UV detection can separate the starting nitrile, the desired thiophene amidoxime, and potential byproducts.[4]
-
What to look for: The appearance of new, unexpected peaks, especially those that grow over time at the expense of your product peak.
-
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a snapshot of your reaction.
-
What to look for: The emergence of new spots, streaking, or a "smear" on the baseline, which can indicate a complex mixture of decomposition products.
-
-
¹H NMR Spectroscopy: Taking a crude NMR of a reaction aliquot can provide valuable structural information.
-
What to look for: The appearance of new signals that do not correspond to your starting material or product. For example, the formation of an amide byproduct would show a characteristic shift in the signals of the protons near the functional group. In some cases of thiophene degradation, shifts in the aromatic proton signals can be observed.[5]
-
A general workflow for reaction monitoring is illustrated below:
Caption: Workflow for reaction monitoring to prevent decomposition.
Frequently Asked Questions (FAQs)
Synthesis & Purification
-
What is the ideal temperature range for synthesizing thiophene amidoximes? While many literature procedures use temperatures between 60-80°C, it is highly recommended to start with room temperature (20-25°C).[1][3] If the reaction is too slow, a gentle increase to 40-50°C can be attempted, with careful monitoring for byproducts.
-
Which solvent is best for minimizing decomposition? Ethanol and methanol are commonly used solvents.[1] The choice of solvent can impact thermal stability. For some related compounds like amines, replacing water with organic diluents has been shown to increase thermal degradation rates.[6] While specific studies on thiophene amidoximes are limited, it is advisable to use anhydrous solvents to avoid potential hydrolysis, especially at elevated temperatures.
-
How should I purify my thermally sensitive thiophene amidoxime? Avoid high-temperature purification methods like distillation.
-
Recrystallization: This is often the preferred method. A mixed solvent system, such as ethanol/water or dichloromethane/petroleum ether, can be effective.[7] It is crucial to use the minimum amount of hot solvent and to cool the solution slowly to obtain pure crystals.
-
Column Chromatography: If recrystallization is not effective, column chromatography using silica gel with a mobile phase like ethyl acetate/n-hexane can be employed.[7] However, be aware that prolonged contact with silica gel, which can be slightly acidic, may cause degradation of some sensitive compounds. To mitigate this, a small amount of a neutralizer like triethylamine can be added to the eluent.
-
Storage & Handling
-
What are the recommended storage conditions for thiophene amidoximes? Thiophene amidoximes should be stored at low temperatures to ensure long-term stability.
-
Short-term (days to weeks): Refrigeration at 2-8°C is adequate.
-
Long-term (months to years): Storage at -20°C is recommended.[2][4]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
-
-
Are there any specific handling precautions I should take? Thiophene amidoximes should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn.[8]
Understanding Decomposition
-
What are the primary decomposition products of thiophene amidoximes? At high temperatures (200-250°C), thermal fragmentation can lead to the formation of imidazole, oxazole, triazine, and amide derivatives.[2] At lower, more synthetically relevant temperatures, the formation of the corresponding amide and nitrile are common decomposition pathways, often resulting from hydrolysis or oxidation.[1]
-
Is there a proposed mechanism for thermal decomposition? At high temperatures, the decomposition is thought to proceed through competitive pathways involving the homolysis (breaking) of the N-O and/or C-N bonds.[2] This generates radical intermediates that can then rearrange or react to form the observed products.
Below is a simplified diagram illustrating the potential decomposition pathways:
Caption: Potential decomposition pathways of thiophene amidoximes.
Experimental Protocols
Protocol 1: Optimized Synthesis of Thiophene-2-amidoxime at Room Temperature
This protocol is designed to minimize thermal stress on the product.
Materials:
-
2-Cyanothiophene
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (anhydrous)
-
Deionized water
-
Standard laboratory glassware
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in a minimal amount of deionized water.
-
In a separate flask, dissolve 2-cyanothiophene (1 equivalent) in ethanol.
-
To the hydroxylamine solution, add sodium carbonate (0.6 equivalents) in portions while stirring.
-
Slowly add the ethanolic solution of 2-cyanothiophene to the hydroxylamine solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC every 2-4 hours. The reaction may take 12-24 hours to reach completion.
-
Once the reaction is complete, remove the ethanol under reduced pressure at a temperature not exceeding 30°C.
-
The remaining aqueous solution may precipitate the product. If not, extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Protocol 2: HPLC Method for Monitoring Reaction and Purity
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the product) Injection Volume: 10 µL
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute the aliquot in 1 mL of the mobile phase (initial conditions).
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
Conclusion
The successful synthesis and application of thiophene amidoximes hinge on a thorough understanding and control of their thermal stability. By employing lower reaction temperatures, carefully selecting reagents and solvents, diligently monitoring reaction progress, and utilizing appropriate purification and storage techniques, researchers can significantly mitigate the risk of thermal decomposition. This guide provides a foundation for troubleshooting common issues and implementing best practices in your laboratory. As with any experimental work, careful observation and methodical optimization will be your most valuable tools in mastering the chemistry of these promising compounds.
References
- BenchChem. (2025). Application Note: Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures. BenchChem.
- Gaber, A. M., Aly, M. M., & Mekhemer, I. (2019). Investigation of Thermolysis Products of Some N‐Arylthiophene‐2‐carboxamidoximes by Analytical and Spectroscopic Methods. ChemistrySelect, 4(29), 8538-8543.
- Arrault, A., & Schneider, R. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2469.
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ResearchGate. (2016). How do I purify amidoxime derivatives?. Retrieved from [Link]
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MDPI. (2022). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Retrieved from [Link]
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MDPI. (2020). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. Retrieved from [Link]
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MDPI. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Retrieved from [Link]
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ResearchGate. (2011). (PDF) Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
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ResearchGate. (2021). Pyrolysis Mechanisms of Thiophene and Methylthiophene in Asphaltenes. Retrieved from [Link]
- Royal Society of Chemistry. (2019).
- Høisæter, K. K., Vevelstad, S. J., Braakhuis, L., & Knuutila, H. K. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(44), 16179-16192.
- BenchChem. (2025). The Genesis and Advancement of Thiophene-Based Amidoximes: A Technical Guide. BenchChem.
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MDPI. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
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PubMed. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Retrieved from [Link]
- BenchChem. (2025). Essential Safety and Operational Guide for Thiophene-2-amidoxime. BenchChem.
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MDPI. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]
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PubMed. (2012). The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease. Retrieved from [Link]
-
PubMed. (1982). Effects of pH and temperature on the stability and decomposition of N,N'N"-triethylenethiophosphoramide in urine and buffer. Retrieved from [Link]
-
PubMed. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Retrieved from [Link]
-
ResearchGate. (2013). Thiophene degradation (187 W and 20% duty cycle): (a) 15 min; (b) 30.... Retrieved from [Link]
-
ResearchGate. (1982). (PDF) Effects of pH and temperature on the stability and decomposition of N,N'N"-triethylenethiophosphoramide in urine and buffer. Retrieved from [Link]
-
MDPI. (2022). New thiophene-derived α-aminophosphonic acids: Synthesis under microwave irradiations, antioxidant and antifungal activities, DFT investigations and SARS-CoV-2 main protease inhibition. Retrieved from [Link]
-
ResearchGate. (2018). Kinetics of thiophene hydrodesulfurization over a supported Mo–Co–Ni catalyst. Retrieved from [Link]
- Cardiff University. (2021). Exploiting in situ NMR to monitor the formation of a metal–organic framework. ORCA.
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PubMed. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Retrieved from [Link]
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ResearchGate. (2021). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V. Retrieved from [Link]
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MDPI. (2022). Study on Fire Behavior, Thermal Stability and Degradation Kinetics of Thiol-Ene with Poly(aminopropyl/phenyl)silsesquioxane. Retrieved from [Link]
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- Iraqi Journal of Chemical and Petroleum Engineering. (2017).
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ResearchGate. (2019). Synthetic strategies and functional reactivity of versatile thiophene synthons. Retrieved from [Link]
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PubMed. (2000). Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. Retrieved from [Link]
-
ResearchGate. (2011). Thiophene hydrodesulfurization over CoMo/Al 2O 3-CuY catalysts: Temperature effect study. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of new Schiff bases containing thiophene moiety. Retrieved from [Link]
-
MDPI. (2022). The Study of Amidoxime-Functionalized Cellulose Separate Th(IV) from Aqueous Solution. Retrieved from [Link]
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ResearchGate. (2024). What is the reason of unexpected Color Change in Synthesized Anthrone Solution?. Retrieved from [Link]
-
MDPI. (2022). The Study of Amidoxime-Functionalized Cellulose Separate Th(IV) from Aqueous Solution. Retrieved from [Link]
-
MDPI. (2022). Theoretical and Experimental Study of the Stability of Thiamethoxam Under Different Environmental Conditions. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and antimicrobial evaluation of novel thiophene derivatives. Retrieved from [Link]
- DTIC. (1993). Thermal Decomposition of Energetic Materials. 3.
- Royal Society of Chemistry. (2021). Manipulating the Transition of Aggregated States to Control the Photochromism in a New Triphenylethylene Derivative.
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Validation & Comparative
A Comparative Guide to N'-Hydroxy and Amidine Moieties via Infrared Spectroscopy
In the landscape of drug discovery and synthetic chemistry, the precise identification of functional groups is a cornerstone of molecular characterization. Among the myriad of nitrogen-containing moieties, N'-hydroxy and amidine groups are of significant interest due to their prevalence in bioactive molecules and their roles as key pharmacophores or synthetic intermediates. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for distinguishing between these and other functional groups. This guide provides an in-depth comparison of the characteristic IR spectral features of N'-hydroxy and amidine groups, grounded in the principles of vibrational spectroscopy, to aid researchers in accurate structural elucidation.
The Vibrational Fingerprint: Principles in Practice
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations—stretching, bending, rocking, and twisting—at specific frequencies.[1][2] The frequency of absorption is dependent on the bond strength, the masses of the bonded atoms, and the overall molecular structure.[1] Consequently, specific functional groups give rise to characteristic absorption bands within predictable regions of the IR spectrum, making it an invaluable tool for qualitative analysis.[3] This guide focuses on the diagnostically crucial region from 4000 to 1500 cm⁻¹, where the most revealing absorptions for N'-hydroxy and amidine groups appear.[1]
Decoding the Spectrum of the N'-Hydroxy Group
The N'-hydroxy functionality, as seen in compounds like N'-hydroxyguanidines and N'-hydroxyureas, is characterized by the presence of an N-OH bond. Its IR spectrum is defined by several key vibrational modes, with the O-H stretch being the most prominent and diagnostic feature.
-
O–H Stretching: The most telling absorption for an N'-hydroxy group is the O–H stretching vibration. Due to intermolecular and intramolecular hydrogen bonding, this peak is typically strong and very broad .[4] Its position can vary significantly depending on the molecular environment. For instance, in N'-hydroxyguanidines, a broad peak may appear around 3500–3300 cm⁻¹ . In structures like N'-hydroxyurea, strong intramolecular hydrogen bonding can shift this peak to a much lower frequency, appearing as an exceptionally broad band centered around 2800 cm⁻¹ . The broadness of this band is a direct consequence of the diverse hydrogen-bonding environments within the sample, which creates a continuum of bond energies.[5]
-
N–H Stretching: Compounds containing the N'-hydroxy group, such as N'-hydroxyguanidines, also possess N-H bonds. Primary amine or amide functionalities (-NH₂) will exhibit two distinct bands corresponding to asymmetric and symmetric stretching vibrations, typically in the 3500–3180 cm⁻¹ region.[6][7] These peaks are generally of medium intensity and are sharper than the O-H stretch with which they often overlap.[7]
-
C=N or C=O Stretching: Depending on the core structure, a strong absorption in the double bond region is expected.
-
N-O Stretching: The stretching of the N-O single bond provides another useful, though typically weaker, diagnostic peak. This absorption is generally found in the 1000-850 cm⁻¹ region of the spectrum.
Unveiling the Amidine Group Spectrum
Amidines are characterized by the −C(=N)N− functional group. Their IR spectra are dominated by C=N and N-H vibrations, but critically lack the characteristic broad O-H absorption of the N'-hydroxy moiety.
-
N–H Stretching: Primary (-C(=NH)NH₂) and secondary (-C(=NR)NHR') amidines will display N-H stretching absorptions in the 3500–3250 cm⁻¹ range.[9] Crucially, these bands are significantly sharper and less intense than the O-H stretching bands of alcohols or N'-hydroxy groups.[4][10] A primary amidine will show two bands (asymmetric and symmetric), while a secondary amidine will show a single band, providing further structural information.[7][10] Tertiary amidines lack N-H bonds and will not show any absorption in this region.
-
C=N Stretching: The carbon-nitrogen double bond stretch is a hallmark of the amidine group. This absorption is typically strong and appears in the 1690–1640 cm⁻¹ region.[6] Its exact position is sensitive to substitution and conjugation.
-
N–H Bending & C–N Stretching: Primary amidines exhibit an N-H bending (scissoring) vibration between 1650–1580 cm⁻¹ , which can sometimes overlap with the C=N stretching band.[10] The C-N single bond stretch is found in the fingerprint region, with aromatic amidines showing a strong band at 1340-1250 cm⁻¹ and aliphatic amidines showing weaker bands at 1250–1020 cm⁻¹ .[6][10]
At-a-Glance Comparison: N'-Hydroxy vs. Amidine
For rapid assessment, the key distinguishing features are summarized below. The primary differentiator is the presence or absence of the broad O-H stretching band.
| Vibrational Mode | N'-Hydroxy Group | Amidine Group | Key Differentiator |
| X-H Stretch (3600-2800 cm⁻¹) | Strong, very broad O-H stretch (position varies with H-bonding) + sharper N-H stretches if present. | Medium, sharp N-H stretch(es) (two for primary, one for secondary). Absence of a broad O-H band. | Yes. The broad O-H band is the most definitive feature for the N'-hydroxy group. |
| C=X Stretch (1700-1630 cm⁻¹) | Strong C=N or C=O stretch. | Strong C=N stretch. | No. Significant overlap in this region makes it unreliable for sole differentiation. |
| N-H Bend (1650-1550 cm⁻¹) | Present if NH₂ group exists (e.g., N'-hydroxyguanidine). | Present for primary amidines. | No. Potential for overlap and ambiguity. |
| N-O Stretch (1000-850 cm⁻¹) | Present (weak to medium). | Absent. | Yes. A confirmatory peak for the N'-hydroxy group. |
Diagnostic Workflow for Spectral Interpretation
To systematically distinguish between the two functional groups, a logical workflow can be employed. This process prioritizes the most unambiguous spectral regions to arrive at a confident assignment.
Caption: Decision workflow for distinguishing N'-hydroxy and amidine groups using IR spectroscopy.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The Attenuated Total Reflectance (ATR) technique is the modern standard for obtaining IR spectra of solid and liquid samples due to its speed, ease of use, and minimal sample preparation.[11][12]
Objective: To obtain a clean, reproducible IR spectrum of a solid research compound using an ATR-FTIR spectrometer.
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., diamond crystal)
-
Spatula
-
Sample (~1-5 mg)
-
Solvent for cleaning (e.g., Isopropanol or Acetone)
-
Lint-free wipes (e.g., Kimwipes)
Methodology:
-
Prepare the ATR Crystal: Before any measurement, ensure the ATR crystal surface is impeccably clean. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Allow the solvent to fully evaporate.[13]
-
Acquire a Background Spectrum: Run a background scan on the clean, empty ATR crystal. This is a critical step that measures the ambient atmosphere (CO₂, water vapor) and the instrument's intrinsic response. The spectrometer will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample.[14]
-
Apply the Sample: Place a small amount (1-5 mg) of the solid sample directly onto the center of the ATR crystal using a clean spatula.[14]
-
Apply Pressure: Lower the ATR's pressure clamp onto the sample. Apply consistent and firm pressure to ensure good contact between the solid sample and the crystal surface. This is essential for achieving a strong, high-quality signal.[11]
-
Acquire the Sample Spectrum: Initiate the sample scan. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio, resulting in the final IR spectrum.
-
Clean Up: After the measurement is complete, raise the pressure clamp. Carefully remove the bulk of the solid sample with a spatula and clean the crystal surface thoroughly with a solvent-moistened, lint-free wipe as described in Step 1. Ensure the instrument is clean for the next user.[13]
This systematic approach to spectral acquisition and interpretation empowers researchers to confidently distinguish between N'-hydroxy and amidine functional groups, facilitating more accurate and efficient drug development and chemical research.
References
-
Chemistry, University of Calgary. (n.d.). Amide infrared spectra. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Amide NH stretching regions of the IR absorption spectra for samples of tetrapeptide 3c (3 mM in DCM, r.t.). Retrieved from [Link]
-
The Royal Society of Chemistry. (2025). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
University of Szeged. (n.d.). IR Spectroscopy. Retrieved from [Link]
-
Khan Academy. (n.d.). Introduction to infrared spectroscopy. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
ResearchGate. (n.d.). Frequencies of Different Vibration Mode in FTIR Spectra of Urea Formaldehyde/Corn Husk Cellulose Composites. Retrieved from [Link]
-
WebSpectra. (n.d.). IR Chart. Retrieved from [Link]
-
MDPI. (n.d.). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydroxyguanidine. PubChem Compound Database. Retrieved from [Link]
-
Scientific Research Publishing. (2014). Vibrational Studies of Different Human Body Disorders Using FTIR Spectroscopy. Optics and Photonics Journal. Retrieved from [Link]
-
YouTube. (2023). FTIR-04 || Calculations of vibrational modes for linear & Non-linear molecules || Degrees of freedom. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
